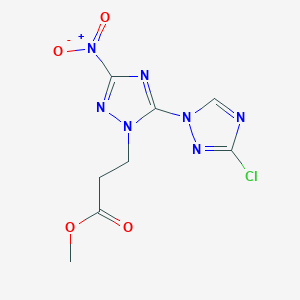
4-(1H-benzotriazol-1-yl)-5-(2,6-dimethylphenoxy)benzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(2,6-DIMETHYLPHENOXY)PHENYL CYANIDE is a complex organic compound that features a benzotriazole moiety, a cyano group, and a dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(2,6-DIMETHYLPHENOXY)PHENYL CYANIDE typically involves multiple steps, starting with the preparation of the benzotriazole moiety This can be achieved through the reaction of o-phenylenediamine with sodium nitrite in acidic conditions to form benzotriazole
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(2,6-DIMETHYLPHENOXY)PHENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The benzotriazole moiety can be oxidized under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzotriazole moiety can yield benzotriazole N-oxide, while reduction of the cyano group can produce the corresponding amine.
Scientific Research Applications
4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(2,6-DIMETHYLPHENOXY)PHENYL CYANIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It has potential antimicrobial properties and can be used in the development of new antibiotics.
Medicine: It may be explored for its potential therapeutic effects.
Industry: It can be used in the development of new materials with specific properties, such as UV stabilizers.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(2,6-DIMETHYLPHENOXY)PHENYL CYANIDE involves its interaction with specific molecular targets. The benzotriazole moiety can act as a ligand, binding to metal ions and affecting their reactivity. The cyano group can participate in nucleophilic addition reactions, while the dimethylphenoxy group can influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A simpler compound with similar reactivity.
2-Cyano-5-phenoxyphenyl cyanide: Lacks the benzotriazole moiety but has similar functional groups.
2,6-Dimethylphenoxybenzotriazole: Similar structure but without the cyano group.
Properties
Molecular Formula |
C22H15N5O |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
4-(benzotriazol-1-yl)-5-(2,6-dimethylphenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C22H15N5O/c1-14-6-5-7-15(2)22(14)28-21-11-17(13-24)16(12-23)10-20(21)27-19-9-4-3-8-18(19)25-26-27/h3-11H,1-2H3 |
InChI Key |
JMOPZJPFNXBCGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2=C(C=C(C(=C2)C#N)C#N)N3C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(3-Chlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B11074658.png)
![3-{4-[(4-Fluorophenyl)amino]piperidin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11074662.png)
![ethyl (2E)-3-amino-2-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)but-2-enoate](/img/structure/B11074670.png)

![3,4-dimethoxy-N-[1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B11074691.png)
![ethyl (4-{[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B11074694.png)
![(7aR)-6-(4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B11074701.png)
![4-methylcyclohexyl 4-{[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]amino}-4-oxobutanoate](/img/structure/B11074705.png)


![4,5-bis(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-oxazol-2(3H)-one](/img/structure/B11074730.png)
![1-(4-fluorophenyl)-3-[(4-methoxybenzyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B11074743.png)
![8H-6a,8,10-Triazabenzo[c]fluorene-9,11-dione, 3-methoxy-8,10-dimethyl-](/img/structure/B11074750.png)
